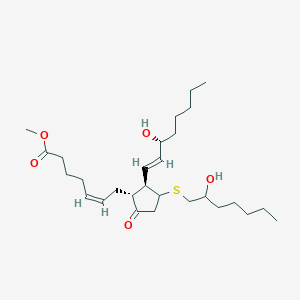Copeptin (human)
CAS No.: 78362-34-2
Cat. No.: VC7849320
Molecular Formula: C28H48O5S
Molecular Weight: 496.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78362-34-2 |
|---|---|
| Molecular Formula | C28H48O5S |
| Molecular Weight | 496.7 g/mol |
| IUPAC Name | methyl (Z)-7-[(1R,2R)-3-(2-hydroxyheptylsulfanyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C28H48O5S/c1-4-6-10-14-22(29)18-19-25-24(16-12-8-9-13-17-28(32)33-3)26(31)20-27(25)34-21-23(30)15-11-7-5-2/h8,12,18-19,22-25,27,29-30H,4-7,9-11,13-17,20-21H2,1-3H3/b12-8-,19-18+/t22-,23?,24-,25-,27?/m1/s1 |
| Standard InChI Key | SKJLSSGMCMXZJD-WSNPYAIDSA-N |
| Isomeric SMILES | CCCCC[C@H](/C=C/[C@@H]1[C@H](C(=O)CC1SCC(CCCCC)O)C/C=C\CCCC(=O)OC)O |
| SMILES | CCCCCC(CSC1CC(=O)C(C1C=CC(CCCCC)O)CC=CCCCC(=O)OC)O |
| Canonical SMILES | CCCCCC(CSC1CC(=O)C(C1C=CC(CCCCC)O)CC=CCCCC(=O)OC)O |
Introduction
Copeptin, also known as the C-terminal portion of the preprohormone of arginine vasopressin (AVP), is a 39-amino acid glycopeptide. It is synthesized in the hypothalamus, primarily in the paraventricular neurons and the supraoptic nucleus, and is secreted alongside AVP, also known as antidiuretic hormone (ADH) . Copeptin serves as a surrogate marker for AVP due to its stability and ease of measurement, which contrasts with the short half-life and instability of AVP .
Synthesis and Secretion
Copeptin is derived from the precursor protein preprovasopressin, which also gives rise to AVP and neurophysin II. During axonal transport, this precursor is cleaved into its constituent peptides, which are then stored in secretory granules in the posterior pituitary. Both copeptin and AVP are released in response to osmotic or non-osmotic stimuli, such as stress or hypovolemia .
Physiological Role
While the physiological role of copeptin is not fully understood, it is believed to act as a chaperone-like molecule in the formation of pro-AVP, interacting with the calnexin/calreticulin system to ensure proper protein folding and enhance the production of active hormones . Copeptin levels are influenced by similar physiological processes as AVP, including osmotic changes and stress responses .
Clinical Utility
Copeptin is clinically useful for assessing water balance disorders and diagnosing conditions like diabetes insipidus. It is particularly helpful because it can be easily measured and is stable in plasma, unlike AVP . Copeptin levels increase during fasting or water deprivation and decrease after hydration or food intake .
Table 1: Clinical Applications of Copeptin
| Condition | Copeptin Levels | Interpretation |
|---|---|---|
| Central Diabetes Insipidus | Low | Indicates AVP deficiency |
| Nephrogenic Diabetes Insipidus | High (unstimulated) | Suggests resistance to AVP action |
| Primary Polydipsia | High (stimulated) | Differentiates from central diabetes insipidus |
Measurement and Assays
Copeptin can be measured using various assays, including sandwich immunoluminometric assays and automated immunofluorescent assays. These methods show good correlation with both low and high levels of copeptin, although ELISA assays may not correlate well with these methods .
Table 2: Copeptin Assay Methods
| Assay Method | Characteristics | Correlation |
|---|---|---|
| Sandwich Immunoluminometric Assay (LIA) | Good sensitivity and specificity | Correlates well with high and low copeptin levels |
| Automated Immunofluorescent Assay (KRYPTOR) | Rapid and automated | Correlates well with LIA |
| ELISA Assay | Less reliable | Poor correlation with LIA and KRYPTOR |
Stability and Elimination
Copeptin is stable in plasma for at least 7 days at room temperature and 14 days at 4°C, making it suitable for clinical use . Its elimination is not fully understood but is believed to involve renal clearance, with an inverse relationship between copeptin levels and glomerular filtration rate in patients with chronic kidney disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume